

# Confirming the Structure of 4-aminopyridine-3-sulfonic acid Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 4-aminopyridine-3-sulfonic Acid

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The precise structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of key analytical techniques for elucidating the structure of **4-aminopyridine-3-sulfonic acid** and its derivatives. By presenting expected and comparative experimental data, alongside detailed protocols, this document serves as a practical resource for researchers in the field.

## Structural Elucidation Techniques: A Comparative Analysis

The unambiguous determination of the structure of **4-aminopyridine-3-sulfonic acid** ( $C_5H_6N_2O_3S$ , Molar Mass: 174.18 g/mol [1]) relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture. The following sections detail the expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with comparative data from related compounds.

## Table 1: Predicted vs. Experimental Data for Structural Confirmation

Technique	4-aminopyridine-3-sulfonic acid (Predicted/Expected)	Alternative/Comparative Compound Data
FT-IR (cm <sup>-1</sup> )	-NH <sub>2</sub> stretch: 3400-3200 Aromatic C-H stretch: 3100-3000 S=O stretch (sulfonic acid): 1250-1150 and 1080-1010 C=C & C=N stretch (pyridine ring): 1650-1550 S-O stretch: ~900[2]	4-Aminopyridine: -NH <sub>2</sub> stretch at ~3436 and ~3303 cm <sup>-1</sup> ; Pyridine ring vibrations at ~1648, 1507, and 1436 cm <sup>-1</sup> . [3] Aromatic Sodium Sulfonates: S=O stretching vibrations observed near 1200 cm <sup>-1</sup> and 1140 cm <sup>-1</sup> . [2]
Mass Spec. (m/z)	[M+H] <sup>+</sup> : 175.0172 [M-H] <sup>-</sup> : 173.0026 Predicted Fragmentation: Loss of SO <sub>3</sub> (-80), loss of SO <sub>2</sub> OH (-81), cleavage of the pyridine ring.	2-Aminopyridine: Molecular ion peak at m/z 94. [4] Alkylbenzenesulfonic acids: Show desulfonation and loss of the alkyl group as characteristic fragmentation patterns. [5]
<sup>1</sup> H NMR (ppm, in D <sub>2</sub> O)	H-2, H-5, H-6: ~7.5 - 8.5 (complex splitting pattern)	Pyridine: α-H at δ 8.5, γ-H at δ 7.5, β-H at δ 7.0. [6] Pyridine-2-sulfonic acid: Signals in the aromatic region. [7] Sodium Pyridine-3-sulfonate: Signals in the aromatic region. [8]
<sup>13</sup> C NMR (ppm, in D <sub>2</sub> O)	C-2, C-6: ~150 C-3: ~130-140 (substituted with -SO <sub>3</sub> H) C-4: ~145-155 (substituted with -NH <sub>2</sub> ) C-5: ~120-130	Pyridine: δ(α-C) = 150 ppm, δ(β-C) = 124 ppm, δ(γ-C) = 136 ppm. [6]
X-ray Crystal.	Not widely published for the parent compound. Expected to form a zwitterionic structure with extensive hydrogen bonding.	Complexes of 3-aminopyridine: Have been characterized, showing coordination via the pyridine nitrogen and/or the amino group. [9]

## Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments cited.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, IR grade) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), a small amount of the solid is placed directly on the ATR crystal.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of air (or the clean ATR crystal) is recorded. The sample spectrum is then recorded, typically over a range of  $4000\text{--}400\text{ cm}^{-1}$ , with a resolution of  $4\text{ cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of **4-aminopyridine-3-sulfonic acid**.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, water) at a low concentration (e.g., 1 mg/mL).
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of polar molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form gaseous ions.

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., quadrupole, time-of-flight).
- **Fragmentation Analysis (MS/MS):** To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., the  $[M+H]^+$  ion) is selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To determine the carbon-hydrogen framework of the molecule.

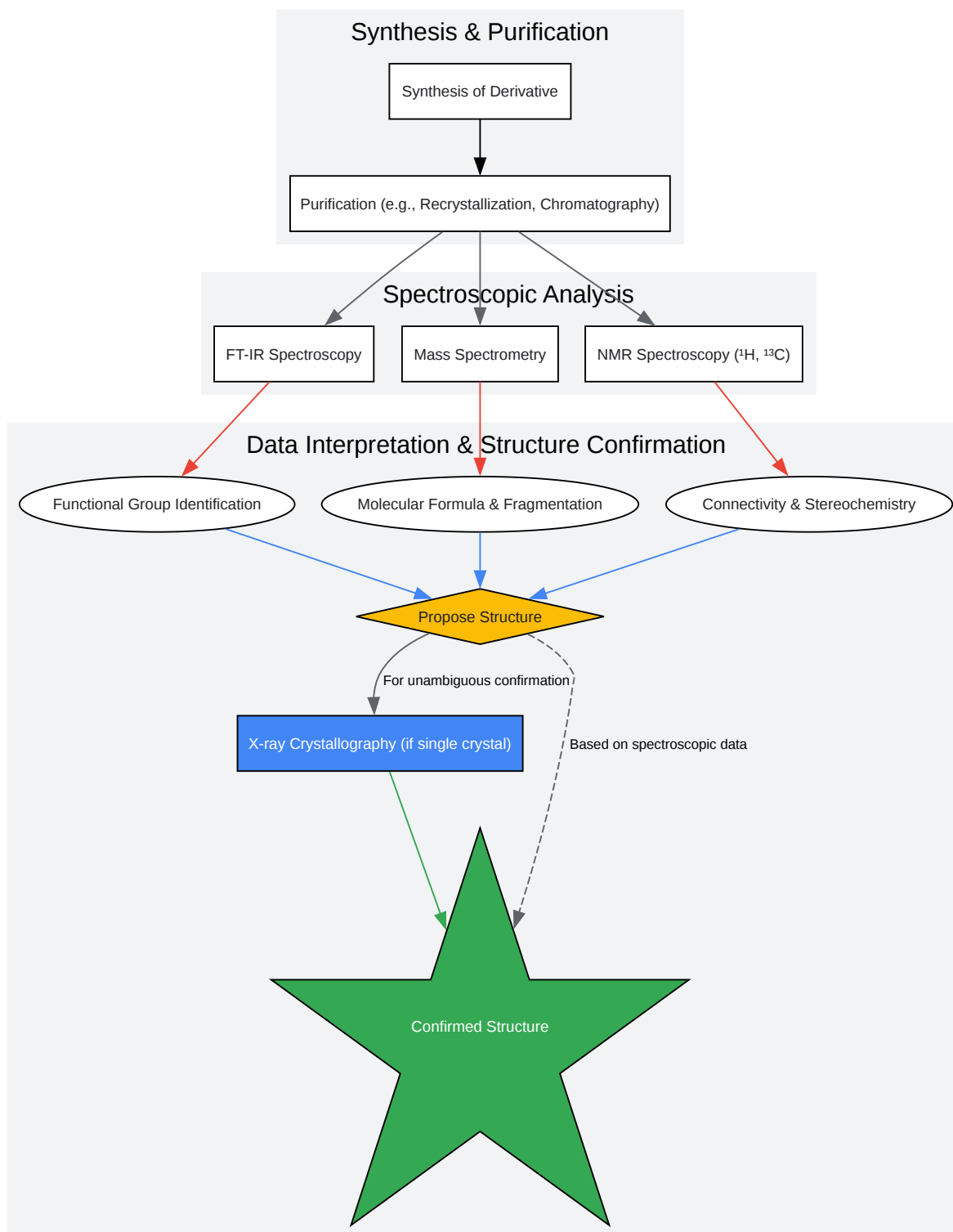
**Methodology:**

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g.,  $D_2O$ ,  $DMSO-d_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, may be added.
- **$^1H$  NMR Spectroscopy:** The sample is placed in the NMR spectrometer, and the  $^1H$  NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
- **$^{13}C$  NMR Spectroscopy:** The  $^{13}C$  NMR spectrum is acquired. Due to the low natural abundance of  $^{13}C$ , a larger number of scans is typically required. Proton-decoupled spectra are usually obtained to simplify the spectrum to single lines for each unique carbon.
- **Data Analysis:** The chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration values of the signals in the spectra are analyzed to deduce the structure.

## Visualization of the Structural Confirmation Workflow

The logical flow for confirming the structure of a **4-aminopyridine-3-sulfonic acid** derivative can be visualized as follows:

## Workflow for Structural Confirmation

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Caption: Logical workflow for the synthesis and structural confirmation of organic compounds.

This guide provides a foundational framework for the structural confirmation of **4-aminopyridine-3-sulfonic acid** and its derivatives. For novel compounds, a combination of these techniques is essential for unambiguous structure elucidation.

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